N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step chemical reactions, starting from simple precursors to obtain more complex structures. For example, derivatives of isoxazole, isoxazolo[3,4-b]pyridine, and pyrazolo[1,5-a]pyrimidine incorporating benzothiazole-2-thio residues have been synthesized, showcasing the methodologies that could be relevant for synthesizing compounds like "N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide" (Al-Omran & El-Khair, 2009).
Molecular Structure Analysis
The molecular structure of complex organic compounds is typically characterized using techniques such as NMR, IR, MS, and sometimes X-ray crystallography. These methods help in determining the arrangement of atoms within a molecule and understanding the molecular geometry, bond lengths, angles, and other structural parameters critical for the chemical behavior and reactivity of the compound.
Chemical Reactions and Properties
Complex organic molecules undergo a variety of chemical reactions, including cyclization, alkylation, acylation, and others. These reactions can be influenced by the presence of functional groups, the molecular structure, and the reaction conditions. Understanding these reactions and the properties of the resulting compounds, such as their stability, reactivity, and interaction with other molecules, is crucial for their application in different fields.
Physical Properties Analysis
The physical properties of organic compounds, including melting point, boiling point, solubility, and crystal structure, are essential for determining their practical applications. These properties are influenced by the molecular structure and the presence of functional groups, and they can be studied using various analytical techniques.
Chemical Properties Analysis
The chemical properties of a compound, such as acidity/basicity, reactivity towards different reagents, stability under various conditions, and photochemical behavior, are determined by its molecular structure. These properties are crucial for the compound's potential applications in chemical synthesis, pharmaceuticals, and materials science.
References
properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenyl-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N4O2S2/c1-14-9-10-17-20(12-14)33-25(27-17)28-23(30)16-13-18(19-8-5-11-32-19)26-24-21(16)22(29-31-24)15-6-3-2-4-7-15/h2-13H,1H3,(H,27,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJVFXNLJIRKKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=NC4=C3C(=NO4)C5=CC=CC=C5)C6=CC=CS6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenyl-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.